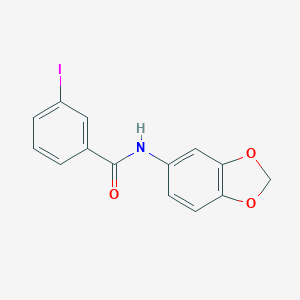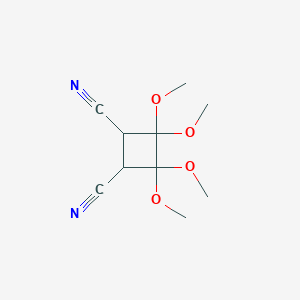
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile, also known as TMCBD, is a cyclic compound that has gained attention in recent years due to its unique properties and potential applications in various fields of science.
Applications De Recherche Scientifique
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been studied extensively for its potential applications in various fields of science, including materials science, organic chemistry, and pharmacology. In materials science, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been used to synthesize novel polymers and materials with unique properties, such as high thermal stability and electrical conductivity. In organic chemistry, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been used as a building block for the synthesis of complex molecules with potential pharmaceutical applications. In pharmacology, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been studied for its potential as an anti-cancer agent and as a modulator of ion channels in the nervous system.
Mécanisme D'action
The mechanism of action of 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile is not fully understood, but it is believed to work through the inhibition of ion channels in the cell membrane. This leads to a decrease in the flow of ions, which can disrupt cellular signaling pathways and ultimately lead to cell death. 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has also been shown to have anti-inflammatory properties, which may contribute to its potential as an anti-cancer agent.
Effets Biochimiques Et Physiologiques
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been shown to have a range of biochemical and physiological effects, including the inhibition of ion channels, anti-inflammatory activity, and potential anti-cancer activity. However, further research is needed to fully understand the extent of these effects and their potential applications in medicine and other fields.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile is its relative ease of synthesis and high purity yield, making it a viable option for large-scale experiments. However, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile is also highly reactive and can be difficult to work with, requiring careful handling and storage. Additionally, further research is needed to fully understand the potential limitations of 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile in lab experiments and its potential interactions with other chemicals and compounds.
Orientations Futures
There are numerous future directions for research on 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile, including its potential as an anti-cancer agent, its use in the synthesis of novel materials and polymers, and its role in modulating ion channels in the nervous system. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile and its potential applications in medicine and other fields. Overall, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile is a promising compound with a range of potential applications and avenues for future research.
Méthodes De Synthèse
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxy-1,4-dibromobutane with potassium cyanide and subsequent cyclization with sodium methoxide. This method has been optimized to yield high purity 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile with good yields, making it a viable option for large-scale synthesis.
Propriétés
Numéro CAS |
88460-06-4 |
|---|---|
Nom du produit |
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile |
Formule moléculaire |
C10H14N2O4 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
3,3,4,4-tetramethoxycyclobutane-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H14N2O4/c1-13-9(14-2)7(5-11)8(6-12)10(9,15-3)16-4/h7-8H,1-4H3 |
Clé InChI |
UEOXSCPTBWUUCO-UHFFFAOYSA-N |
SMILES |
COC1(C(C(C1(OC)OC)C#N)C#N)OC |
SMILES canonique |
COC1(C(C(C1(OC)OC)C#N)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B187710.png)
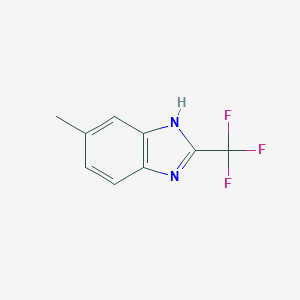


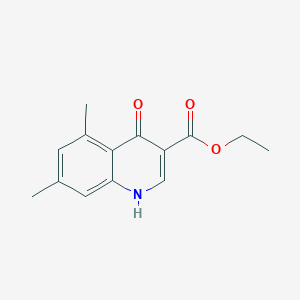

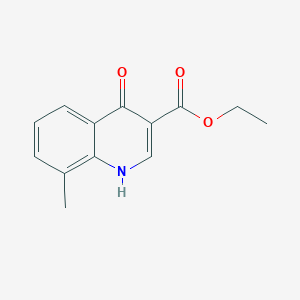

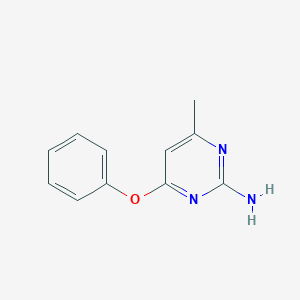


![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
